3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a dimethylamino group, and a pyrimidinylmethyl group attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
Similar compounds with a pyrimidinamine structure have been reported to interact with various enzymes and receptors, which could provide a hint about the potential targets of this compound .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The compound’s interaction with its targets could lead to changes in cellular processes, potentially affecting cell growth, metabolism, or signaling pathways .
Biochemical Pathways
Based on the potential targets and mode of action, it can be inferred that the compound may affect various cellular processes and pathways, including those related to cell growth, metabolism, and signaling .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially affecting cell growth, metabolism, or signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylamine precursor reacts with the pyrimidine intermediate.
Attachment of the Benzenesulfonamide Core: The final step involves the coupling of the pyrimidine intermediate with a benzenesulfonamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Antimicrobial Agents: Derivatives of this compound have demonstrated antimicrobial activity, making them useful in the development of new antibiotics.
Biological Studies: The compound is used in studies related to enzyme inhibition, cellular uptake, and apoptosis induction in cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Uniqueness
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, including the presence of a pyrimidinylmethyl group and a dimethylamino group. These structural elements contribute to its selective inhibition of carbonic anhydrase IX, making it a valuable compound for targeted anticancer therapy .
Properties
IUPAC Name |
3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-18(2)13-15-7-6-11(17-13)9-16-21(19,20)12-5-3-4-10(14)8-12/h3-8,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXLACDNKDSPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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